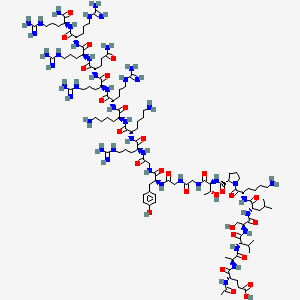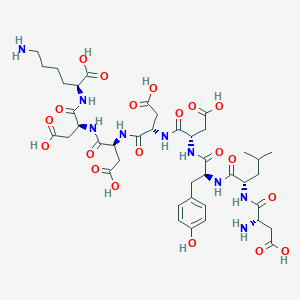
LL-37, Human TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
LL-37, Human TFA is a 37-residue, amphipathic, cathelicidin-derived antimicrobial peptide, which exhibits a broad spectrum of antimicrobial activity. This compound could help protect the cornea from infection and modulates wound healing.
Scientific Research Applications
Immunomodulatory Role
- LL-37 modulates inflammatory responses by inhibiting the release of proinflammatory cytokines in human monocytic cells. It significantly inhibits the expression of specific proinflammatory genes while not affecting those genes that antagonize inflammation (Mookherjee et al., 2006).
Apoptosis Induction
- LL-37 induces apoptosis in Jurkat T leukemia cells in a calpain- and apoptosis-inducing factor-dependent manner, involving Bax activity. This process is caspase-independent (Mader et al., 2009).
Impact on T-Cell Response
- Treatment with LL-37 enhances the viability of peripheral blood mononuclear cells, affects T-cell proliferation and activation, and promotes the generation of regulatory T-cells. It modulates the expression of inflammatory factors in different scenarios (Alexandre-Ramos et al., 2018).
Antimicrobial and Immunomodulatory Functions
- LL-37's molecular structure influences its balance between immunomodulatory and antimicrobial functions, playing a crucial role in innate immunity (Burton & Steel, 2009).
Effect on Regulatory T Cells
- LL-37 induces apoptosis in regulatory T cells through a granzyme-mediated pathway, suggesting its potential use in modulating adaptive immune responses, particularly in tumor immunity (Mader et al., 2011).
Role in Neonatal and Maternal Infection
- The expression of LL-37 in amniotic fluid is induced in cases of neonatal or maternal infection, indicating its role in innate immunity during the perinatal period (Yoshio et al., 2005).
Protection Against Endotoxemia
- LL-37 demonstrates potent antisepsis properties, inhibiting macrophage stimulation by bacterial components and protecting mice against lethal endotoxemia (Scott et al., 2002).
Activation of Monocytes
- LL-37 induces phosphorylation and activation of the extracellular signal-regulated kinase and p38 kinase pathways in primary human monocytes, affecting monocyte activation, proliferation, and differentiation (Bowdish et al., 2004).
Interaction with Lung Epithelial Cells
- LL-37 interacts with epithelial cells, being actively taken up and eventually localizing to the perinuclear region, influencing the innate immune response (Lau et al., 2005).
Properties
Molecular Formula |
C₂₀₅H₃₄₀N₆₀O₅₃.C₂HF₃O₂ |
|---|---|
Molecular Weight |
4607.28 |
sequence |
One Letter Code: LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





